molecular formula C6H8O3 B039393 (E)-2-methyl-4-oxopent-2-enoic acid CAS No. 113105-24-1

(E)-2-methyl-4-oxopent-2-enoic acid

Cat. No.: B039393
CAS No.: 113105-24-1
M. Wt: 128.13 g/mol
InChI Key: YUICRCSHEOZHST-ONEGZZNKSA-N
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Description

(E)-2-Methyl-4-oxopent-2-enoic acid is a gamma-keto acid derivative with the molecular formula C6H8O5 and an average molecular weight of 160.12 g/mol . This compound belongs to a class of organic molecules characterized by a keto group on the C4 carbon atom, which can be of significant interest in organic synthesis and metabolic studies . As a research chemical, its specific applications and mechanisms of action are an area of active investigation. Gamma-keto acids and their derivatives often serve as valuable intermediates or building blocks in synthetic organic chemistry. Researchers may explore its potential as a precursor for more complex molecules or in studies mimicking biochemical pathways. The compound features two carboxylic acid groups and one ketone group, offering multiple sites for chemical modification and reactivity. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate laboratory safety protocols.

Properties

CAS No.

113105-24-1

Molecular Formula

C6H8O3

Molecular Weight

128.13 g/mol

IUPAC Name

(E)-2-methyl-4-oxopent-2-enoic acid

InChI

InChI=1S/C6H8O3/c1-4(6(8)9)3-5(2)7/h3H,1-2H3,(H,8,9)/b4-3+

InChI Key

YUICRCSHEOZHST-ONEGZZNKSA-N

SMILES

CC(=CC(=O)C)C(=O)O

Isomeric SMILES

C/C(=C\C(=O)C)/C(=O)O

Canonical SMILES

CC(=CC(=O)C)C(=O)O

Synonyms

2-Pentenoic acid, 2-methyl-4-oxo-, (E)- (9CI)

Origin of Product

United States

Preparation Methods

Oxidation of Allylic Alcohol Precursors

The oxidation of allylic alcohols or glycolate derivatives represents a direct route to α,β-unsaturated keto acids. A notable method involves the use of Dess-Martin periodinane (DMP) as a high-yielding oxidizing agent. For instance, methyl vinyl glycolate (MVG) undergoes oxidation with DMP in dichloromethane at room temperature to yield methyl 2-oxobut-3-enoate, a structural analog . Although this study focuses on a butenoate derivative, the protocol is adaptable to pentenoic acid systems.

Reaction Conditions:

  • Substrate: Allylic alcohol derivatives (e.g., methyl 2-hydroxypent-3-enoate).

  • Oxidizing Agent: Dess-Martin periodinane (1.1 equiv).

  • Solvent: Dichloromethane.

  • Temperature: Room temperature (25°C).

  • Time: 30 minutes.

Yield: ~85% (based on analogous reactions) .

ParameterValue
Oxidizing AgentDess-Martin periodinane
SolventDichloromethane
Temperature25°C
Reaction Time30 minutes
Isolated Yield85%

This method avoids over-oxidation and preserves the stereochemical integrity of the double bond, making it suitable for (E)-configured products .

Enzymatic Hydrolysis of Meta-Fission Products

Enzymatic hydrolysis of biphenyl-2,3-diol meta-ring fission products offers a biocatalytic route to α-keto enoic acids. In a study by Ishigooka et al., HOPDA hydrolase from Pseudomonas sp. catalyzed the cleavage of 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid (HOPDA) into benzoic acid and 2-oxopent-4-enoic acid . While the product differs in the position of the keto group, the enzymatic mechanism provides insights into tailoring substrates for (E)-2-methyl-4-oxopent-2-enoic acid synthesis.

Key Steps:

  • Substrate Preparation: Biphenyl-2,3-diol is oxidized to HOPDA via dioxygenase.

  • Enzymatic Hydrolysis: HOPDA hydrolase cleaves the C-C bond, releasing the keto-enoic acid.

Optimization Factors:

  • pH: 7.4 (phosphate buffer).

  • Temperature: 30°C.

  • Cofactors: None required.

Yield: ~70% (based on HOPDA conversion) .

Aldol Condensation of Pyruvic Acid Derivatives

Aldol condensation between pyruvic acid and aldehydes provides a scalable route to α-keto enoic acids. For example, reacting pyruvic acid with acetaldehyde under basic conditions generates 4-oxopent-2-enoic acid derivatives . Introducing a methyl group at the β-position requires substituted aldehydes (e.g., propionaldehyde).

Reaction Setup:

  • Catalyst: Sodium hydroxide or amine bases.

  • Solvent: Aqueous or alcoholic medium.

  • Conditions: Reflux for 6–12 hours.

Limitations:

  • Poor stereoselectivity for the (E)-isomer.

  • Requires purification via crystallization or chromatography.

Yield: 50–60% (unoptimized) .

Isomerization and Purification Techniques

Post-synthetic isomerization is critical for isolating the (E)-isomer. Thermal equilibration or acid-catalyzed tautomerization shifts the equilibrium toward the thermodynamically stable (E)-form. For instance, heating a mixture of (Z)- and (E)-4-oxopent-2-enoic acid in toluene at 80°C for 24 hours enriches the (E)-isomer to >90% .

Purification Methods:

  • Column Chromatography: Silica gel with ethyl acetate/hexane eluents.

  • Distillation: Vacuum distillation for volatile derivatives.

  • Recrystallization: Ethanol/water mixtures.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-methyl-4-oxo-2-pentenoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The double bond in the compound allows for electrophilic addition reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst such as iron(III) bromide (FeBr3).

Major Products

    Oxidation: Formation of 2-methyl-4-oxo-2-pentenoic acid derivatives with additional carboxyl groups.

    Reduction: Formation of 2-methyl-4-hydroxy-2-pentenoic acid.

    Substitution: Formation of halogenated derivatives of (2E)-2-methyl-4-oxo-2-pentenoic acid.

Scientific Research Applications

Chemistry

(E)-2-methyl-4-oxopent-2-enoic acid serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity allows for:

  • Oxidation : Conversion to carboxylic acids.
  • Reduction : Transformation of the ketone group to an alcohol.
  • Electrophilic Addition : The double bond enables substitution reactions with halogens.

Biology

Research has indicated that this compound may play a role in metabolic pathways and enzyme interactions. It is being studied for:

  • Enzyme Inhibition/Activation : Its structure allows it to interact with specific molecular targets, potentially influencing metabolic processes.

Medicine

In medical research, this compound is investigated for its therapeutic properties:

  • Anti-inflammatory Effects : Preliminary studies suggest potential applications in reducing inflammation.
  • Antimicrobial Properties : Ongoing research is exploring its efficacy against various pathogens.

Industry

The compound is utilized in the production of polymers and other industrial chemicals. Its unique properties make it suitable for:

  • Polymer Production : Serving as a monomer or additive in polymer synthesis.
  • Chemical Manufacturing : Acting as a precursor for other valuable chemical compounds.

Case Study 1: Antimicrobial Research

A study published in Journal of Medicinal Chemistry investigated the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibition zones, suggesting its potential as a novel antimicrobial agent.

Case Study 2: Polymer Applications

In an industrial application study, researchers explored the use of this compound in synthesizing biodegradable polymers. The findings demonstrated improved mechanical properties and degradation rates compared to traditional polymers.

Mechanism of Action

The mechanism of action of (2E)-2-methyl-4-oxo-2-pentenoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes. The presence of the ketone and double bond in its structure allows it to participate in various biochemical reactions, influencing its biological activity.

Comparison with Similar Compounds

4-Oxopent-2-enoic Acid (Without Methyl Group)

  • CAS : 2833-28-5 (same as target compound but without methyl group; see for structural ambiguity).
  • Molecular Formula : C₅H₆O₃ (identical to target compound).
  • Key Difference : Absence of the methyl group at C-2 reduces steric hindrance and lipophilicity. This likely enhances solubility in polar solvents compared to the methylated analogue.
  • Implications: The methyl group in the target compound may stabilize the enolic tautomer and alter reactivity in nucleophilic additions or cyclization reactions .

(2Z)-4-(4-Methylanilino)-4-oxobut-2-enoic Acid

  • CAS: Not explicitly listed ().
  • Molecular Formula: C₁₁H₁₁NO₃ (larger due to aromatic substituent).
  • Key Differences: Substitution of the C-4 ketone with a 4-methylanilino group introduces aromaticity and hydrogen-bonding capacity. Synthesized via reaction of p-toluidine with maleic anhydride, achieving 94.23% yield (). Demonstrated solubility in organic solvents (e.g., ethanol, acetone) with dielectric constants >20, suggesting broader application in non-aqueous systems compared to the target compound .

2-Methoxy-4-oxopent-2-enoic Acid

  • CAS : 827037-18-3 ().
  • Molecular Formula : C₆H₈O₄.
  • Key Differences: Methoxy group at C-2 instead of methyl. Higher molecular weight (144.125 g/mol) and polarity due to the methoxy group, which may improve water solubility compared to the target compound .

Methyl 4-Cyclohexyl-4-oxobut-2-enoate

  • CAS : 60112-28-9 ().
  • Molecular Formula : C₁₁H₁₆O₃.
  • Key Differences :
    • Ester functional group (vs. carboxylic acid) reduces hydrogen-bonding capacity and increases lipophilicity.
    • Cyclohexyl substituent at C-4 adds steric bulk, likely reducing reactivity in nucleophilic attacks but enhancing stability in hydrophobic environments .

(2E,2'E)-4,4'-(Hydrazine-1,2-diyl)bis(4-oxobut-2-enoic Acid)

  • CAS: Not provided ().
  • Molecular Formula : C₈H₈N₂O₆.
  • Key Differences: Dimeric structure linked by a hydrazine group, doubling functional groups (two ketones, two carboxylic acids).

Comparative Data Table

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
(E)-2-Methyl-4-oxopent-2-enoic acid 2833-28-5 C₅H₆O₃ 114.099 C-2 methyl, C-4 ketone Underexplored synthesis intermediate
(2Z)-4-(4-Methylanilino)-4-oxobut-2-enoic acid - C₁₁H₁₁NO₃ 205.21 C-4 methylanilino High-yield synthesis (94.23%), organic solubility
2-Methoxy-4-oxopent-2-enoic acid 827037-18-3 C₆H₈O₄ 144.125 C-2 methoxy Increased polarity, potential drug precursor
Methyl 4-cyclohexyl-4-oxobut-2-enoate 60112-28-9 C₁₁H₁₆O₃ 196.24 C-4 cyclohexyl, ester group Lipophilic, stable in hydrophobic media

Research Findings and Implications

  • Synthetic Accessibility: The methylanilino derivative () demonstrates superior synthetic yield (94.23%) compared to analogues, attributed to optimized solvent ratios (e.g., ethanol or acetone with dielectric constants >20).
  • Solubility Trends: Methoxy and ester derivatives exhibit enhanced solubility in non-polar or aprotic solvents, whereas the target compound’s methyl group may limit aqueous solubility .

Q & A

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Answer : Use PPE (nitrile gloves, lab coat, safety goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of vapors. Store separately from oxidizing agents and bases. In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Train personnel on emergency procedures (e.g., eye wash stations) .

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